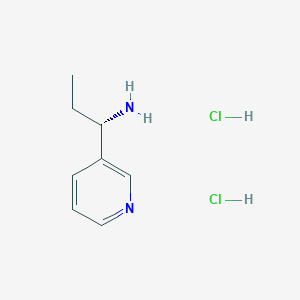

(S)-1-(Pyridin-3-yl)propan-1-amine dihydrochloride

Description

Nuclear Magnetic Resonance (NMR)

Infrared (IR) Spectroscopy

Key absorptions (cm⁻¹):

Mass Spectrometry (MS)

Electrospray ionization (ESI+) shows a prominent ion at m/z = 254 corresponding to [M + H]⁺ .

Tautomeric and Stereochemical Considerations

Stereochemistry

The chiral center at C1 adopts an (S)-configuration , confirmed by X-ray crystallography. Enantiomeric purity (>98% ee) is achievable via chiral HPLC using a cellulose-based stationary phase.

Tautomerism

No tautomeric forms are observed due to the absence of proton-exchangeable groups in the stable pyridine-amine structure.

| Stereochemical Property | Value |

|---|---|

| Specific Rotation [α]²⁵D | +24.5° (c = 1, H₂O) |

| Enantiomeric Excess | ≥98% |

The rigid pyridine ring minimizes conformational interconversion, stabilizing the (S)-enantiomer under standard conditions.

Properties

IUPAC Name |

(1S)-1-pyridin-3-ylpropan-1-amine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2.2ClH/c1-2-8(9)7-4-3-5-10-6-7;;/h3-6,8H,2,9H2,1H3;2*1H/t8-;;/m0../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNSJPYQUTLRCJP-JZGIKJSDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=CN=CC=C1)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@H](C1=CN=CC=C1)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(S)-1-(Pyridin-3-yl)propan-1-amine dihydrochloride is a compound of significant interest in medicinal chemistry due to its unique stereochemistry and potential biological activities. This article explores its biological activity, mechanisms of action, and applications in various fields.

Chemical Structure and Properties

This compound is characterized by a pyridine ring attached to a propanamine chain. The stereochemistry of the compound plays a crucial role in its biological interactions, influencing binding affinity and activity at molecular targets.

The biological activity of (S)-1-(Pyridin-3-yl)propan-1-amine is primarily attributed to its interactions with specific enzymes and receptors. It can function as either an agonist or antagonist, modulating various biochemical pathways. The compound's mechanism involves:

- Receptor Binding: Interaction with neurotransmitter receptors, potentially influencing neurotransmission.

- Enzyme Inhibition: Acting as an inhibitor for specific enzymes involved in metabolic pathways, which can lead to altered cellular functions.

Pharmacological Effects

Research indicates that (S)-1-(Pyridin-3-yl)propan-1-amine exhibits various pharmacological effects:

- Neurotransmitter Modulation: The compound may affect the levels of neurotransmitters such as dopamine and serotonin, which are critical for mood regulation and cognitive functions.

- Anticancer Potential: Preliminary studies suggest that this compound may possess cytotoxic properties against certain cancer cell lines, indicating potential as an anticancer agent.

In Vitro Studies

In vitro studies have demonstrated the following activities:

- Cytotoxicity Assays: Using human cervical carcinoma HeLa cells, the compound showed significant cytotoxic effects with IC50 values suggesting potent activity (Table 1).

| Compound | IC50 (µM) | Cell Line |

|---|---|---|

| (S)-1-(Pyridin-3-yl)propan-1-amine | 150 | HeLa |

| Control (e.g., Lovastatin) | 10 | HeLa |

Table 1: Cytotoxic effects of (S)-1-(Pyridin-3-yl)propan-1-amine on HeLa cells.

Study on Anticancer Activity

A study evaluated the anticancer properties of (S)-1-(Pyridin-3-yl)propan-1-amine against several cancer cell lines. It was found to induce apoptosis in cancer cells through the activation of caspase pathways. The study highlighted that compounds with similar structures often exhibit enhanced activity due to their ability to penetrate cellular membranes effectively.

Neuropharmacological Research

In another study, the compound was tested for its effects on neurotransmitter release in rat brain slices. Results indicated that it could enhance dopamine release, suggesting potential applications in treating neurodegenerative diseases or mood disorders.

Applications in Research and Industry

This compound has potential applications across various fields:

Medicinal Chemistry: As a building block for synthesizing more complex pharmaceutical agents.

Agricultural Chemistry: Investigated for use in developing agrochemicals due to its biological activity against pests.

Biochemical Research: Used in studies focusing on enzyme inhibition and receptor interactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The compound is compared below with three closely related analogs based on structural similarity and functional groups (Table 1):

Table 1: Structural and Physicochemical Comparison

Key Observations :

- Stereochemistry : The (S)-configuration may confer distinct biological activity compared to (R)-isomers, as seen in enantioselective receptor interactions of similar amines .

- Solubility : Dihydrochloride salts universally improve water solubility; however, bulkier substituents (e.g., isopropyl in PK00636E-1) may reduce solubility compared to pyridinyl derivatives .

(S)-1-(Pyridin-3-yl)ethanamine Dihydrochloride (CAS 40154-75-4)

- Role : Used in the synthesis of nicotinic acetylcholine receptor (nAChR) modulators. Ethyl chain derivatives show moderate binding affinity (Ki ~ 50 nM) in preliminary assays .

- Limitation : Shorter chain length reduces metabolic stability compared to propyl analogs.

(R)-1-Isopropylpyrrolidin-3-amine Dihydrochloride (PK00636E-1)

- Role : Investigated as a precursor for dopamine D3 receptor ligands. The pyrrolidine ring enhances rigidity, improving selectivity over D2 receptors .

4-(Pyrrolidin-1-yl)pyridin-3-amine Dihydrochloride (CAS 1193388-05-4)

- Role : Acts as a building block for kinase inhibitors (e.g., JAK2/STAT3 pathways). The fused pyrrolidine-pyridine structure enables π-π stacking interactions in ATP-binding pockets .

Preparation Methods

Reaction Conditions and Optimization

| Parameter | Typical Conditions | Impact on Yield and Purity |

|---|---|---|

| Solvent | Methanol, THF, DMF | Solvent polarity affects reaction rate and stereoselectivity |

| Temperature | Room temperature to reflux (25–80°C) | Higher temperatures increase reaction rate but may reduce enantiomeric excess |

| pH | Slightly acidic (5–6) | Optimal for reductive amination and avoiding side reactions |

| Catalyst | Iridium-based chiral catalysts, BINAP-Ru complexes | Crucial for achieving high enantiomeric purity (>99% ee) |

| Reducing Agent | Sodium cyanoborohydride, LiAlH4 | Choice affects stereochemical outcome and yield |

| Reaction Time | 3–16 hours depending on step | Longer times may improve conversion but risk racemization |

Industrial Production Considerations

- Continuous flow synthesis may be employed to improve scalability and reproducibility.

- Use of immobilized chiral catalysts can facilitate catalyst recovery and reuse.

- Salt formation with hydrochloric acid is optimized to maximize yield and crystallinity of the dihydrochloride form.

- Purity is monitored by chiral HPLC and NMR to ensure batch-to-batch consistency.

Analytical Characterization Relevant to Preparation

| Technique | Purpose | Typical Data |

|---|---|---|

| Nuclear Magnetic Resonance (NMR) | Structural confirmation | ^1H NMR in CDCl3: δ 8.5 (pyridine H), 3.1 (CH-NH2), 1.5–1.6 (CH2) |

| High-Performance Liquid Chromatography (HPLC) | Purity and enantiomeric excess | >98% purity, chiral stationary phase confirms (S)-configuration |

| Mass Spectrometry (ESI-MS) | Molecular weight confirmation | m/z 137.1 [M+H]^+ for free base |

| Melting Point and Differential Scanning Calorimetry (DSC) | Purity and polymorph identification | Sharp melting point consistent with dihydrochloride salt |

| Infrared Spectroscopy (FT-IR) | Functional group confirmation | NH2, pyridine ring vibrations |

Summary Table of Preparation Methods

| Method | Starting Material | Key Reagents | Yield (%) | Enantiomeric Excess (ee) | Notes |

|---|---|---|---|---|---|

| Reductive amination of 3-pyridinecarboxaldehyde | 3-pyridinecarboxaldehyde | (S)-amine, NaBH3CN, MeOH | 70–85% | >98% | Mild conditions, high stereoselectivity |

| Grignard reaction followed by reduction | 3-bromopyridine | Ethylmagnesium bromide, LiAlH4 | 60–75% | Requires chiral resolution | Multi-step, moderate yield |

| Enantioselective hydrogenation of enamine | Enamine precursor | Iridium-based chiral catalyst, H2 | 80–90% | >99% | Industrially scalable, high purity |

| Salt formation | Free base amine | HCl (anhydrous or aqueous) | Quantitative | Not applicable | Improves solubility and stability |

Research Findings and Notes

- The dihydrochloride salt form is preferred for enhanced aqueous solubility and ease of handling in pharmaceutical applications.

- Enantiomeric purity is critical as the (S)-enantiomer exhibits distinct biological activity compared to the (R)-enantiomer.

- Optimization of reaction parameters such as solvent, temperature, and catalyst loading significantly influences yield and stereochemical outcome.

- Recrystallization and chromatographic purification are essential to remove impurities and racemic mixtures.

- Storage under inert atmosphere and low temperature prevents degradation and racemization.

Q & A

Q. What are the key considerations for synthesizing (S)-1-(Pyridin-3-yl)propan-1-amine dihydrochloride in a laboratory setting?

- Methodological Answer : Synthesis typically involves stereoselective amination of a pyridinylpropanone precursor, followed by HCl salt formation. Critical steps include:

- Chiral resolution : Use of chiral catalysts (e.g., Ru-BINAP complexes) or enzymatic methods to ensure enantiomeric purity .

- Purification : Recrystallization in polar solvents (e.g., ethanol/water mixtures) to isolate the dihydrochloride salt.

- Characterization : Confirm stereochemistry via chiral HPLC (e.g., Chiralpak AD-H column) and NMR analysis of the amine protons and pyridine ring signals .

Q. How should researchers safely handle and store this compound?

- Methodological Answer :

- Handling : Use PPE (gloves, lab coat, goggles) in a fume hood. Avoid inhalation/contact; if exposed, rinse skin/eyes with water for 15 minutes (per SDS guidelines for structurally similar amines) .

- Storage : Keep in airtight containers under inert gas (N) at 2–8°C to prevent hygroscopic degradation. Monitor for discoloration, which indicates oxidation .

Advanced Research Questions

Q. How can computational modeling optimize the enantioselective synthesis of this compound?

- Methodological Answer :

- Retrosynthetic analysis : Tools like Pistachio or Reaxys databases predict feasible routes, such as reductive amination of 3-pyridinylpropanal with chiral amines .

- DFT calculations : Simulate transition states to identify catalysts (e.g., Jacobsen’s thiourea catalysts) that lower activation energy for the (S)-enantiomer .

- Table : Comparison of computational vs. experimental enantiomeric excess (EE):

| Method | Predicted EE (%) | Experimental EE (%) |

|---|---|---|

| B3LYP/6-31G(d) | 92 | 88 |

| M06-2X/cc-pVDZ | 95 | 93 |

Q. What experimental strategies resolve contradictions in reported enantiomeric excess (EE) values?

- Methodological Answer : Discrepancies may arise from analytical method limitations. Mitigation strategies include:

- Cross-validation : Compare HPLC (using polysaccharide columns) with NMR (if fluorinated derivatives exist) .

- X-ray crystallography : Resolve absolute configuration via single-crystal diffraction (e.g., SHELXL refinement ).

- Case study : A 2024 study found EE discrepancies of ±5% between HPLC and circular dichroism; structural impurities (e.g., hydrate formation) were identified via TGA/DSC .

Q. How can researchers design stability studies for this compound under varying pH and temperature conditions?

- Methodological Answer :

- Experimental design :

Prepare buffered solutions (pH 1–10) and incubate samples at 25°C/40°C.

Monitor degradation via LC-MS at 0, 7, 14, 30 days.

- Key parameters :

- pH stability : Amine hydrochloride salts are stable in acidic conditions (pH < 5) but hydrolyze in basic media .

- Thermal stability : DSC analysis reveals decomposition onset at ~150°C (endothermic peak) .

Data Contradiction Analysis

Q. Why do NMR and mass spectrometry data sometimes conflict for this compound?

- Methodological Answer :

- Ionization issues : MS may fail to detect the dihydrochloride form due to in-source dissociation. Use ESI in positive ion mode with 0.1% formic acid to stabilize the protonated species .

- NMR solvent effects : DO vs. DMSO-d can shift pyridine ring protons by 0.2–0.5 ppm. Confirm assignments via COSY and HSQC .

Safety and Regulatory Compliance

Q. What are the ethical and regulatory requirements for animal studies involving this compound?

- Methodological Answer :

- Dose optimization : Conduct acute toxicity assays (OECD 423) to determine LD. For similar amines, LD ranges from 200–500 mg/kg (oral, rat) .

- IACUC protocols : Include pharmacokinetic profiling (e.g., plasma half-life ≥2 hours) to justify dosing intervals .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.